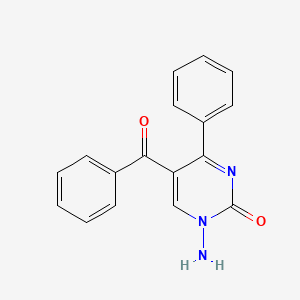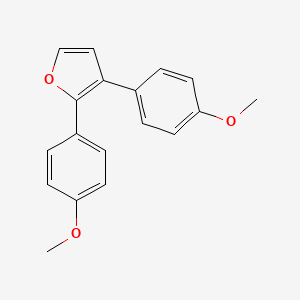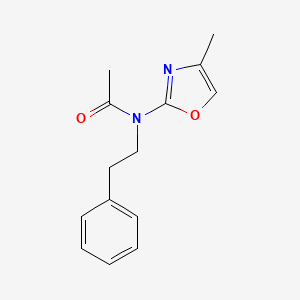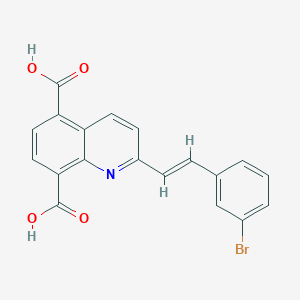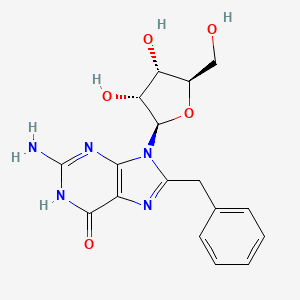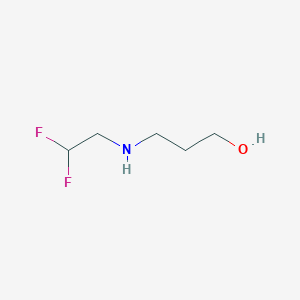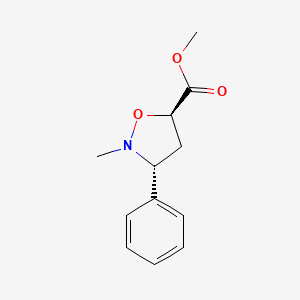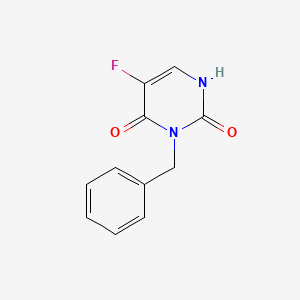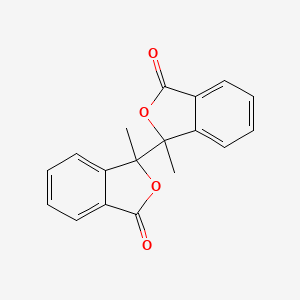
3-Methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione is an organic compound that belongs to the class of biisobenzofurans This compound is characterized by its unique structure, which includes two isobenzofuran units connected by a single bond, with each unit having a methyl group at the 1-position and a carbonyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione can be achieved through several synthetic routes. One common method involves the condensation of 1,1’-dimethyl-1,1’-biisobenzofuran with an appropriate oxidizing agent to introduce the carbonyl groups at the 3-positions. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that can enhance the reaction rate and selectivity may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing carbonyl groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at the 1-positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Introduction of additional carbonyl or carboxyl groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of carbonyl groups allows for potential interactions with nucleophilic sites in proteins or other biomolecules, leading to the modulation of their activity. Additionally, the compound’s structure may enable it to participate in redox reactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione can be compared with other similar compounds, such as:
1,1’-Dimethyl-1,1’-biimidazole: Similar in having a bi-heterocyclic structure but differs in the type of heterocycles and functional groups.
1,1’-Dimethyl-1,1’-biisobenzofuran: Lacks the carbonyl groups at the 3-positions, making it less reactive in certain chemical reactions.
1,1’-Dimethyl-1,1’-biisobenzofuran-2,2’-dione: Similar structure but with carbonyl groups at different positions, leading to different reactivity and applications.
The uniqueness of 1,1’-Dimethyl-[1,1’-biisobenzofuran]-3,3’(1H,1’H)-dione lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61613-17-0 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
3-methyl-3-(1-methyl-3-oxo-2-benzofuran-1-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C18H14O4/c1-17(13-9-5-3-7-11(13)15(19)21-17)18(2)14-10-6-4-8-12(14)16(20)22-18/h3-10H,1-2H3 |
Clé InChI |
XCHFZQHAUQXSMG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)O1)C3(C4=CC=CC=C4C(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


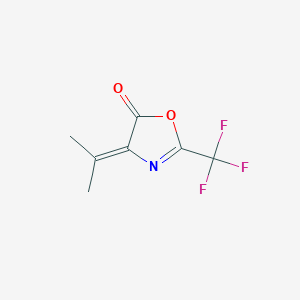

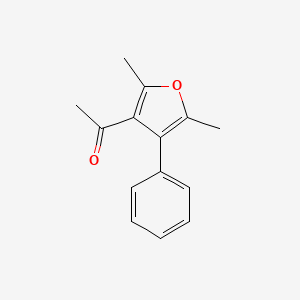
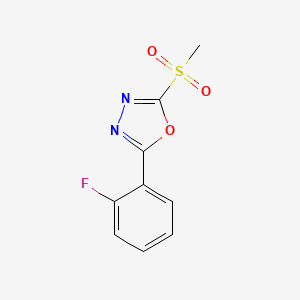
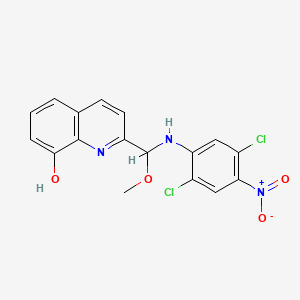
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
